molecular formula C11H22N2O2 B2729507 tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate CAS No. 1271024-76-0

tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate

Cat. No. B2729507
CAS RN: 1271024-76-0
M. Wt: 214.309
InChI Key: NNMBHCRWGGSRBE-BDAKNGLRSA-N
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Description

“tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate” is a chemical compound with the CAS Number: 1271024-76-0. It has a molecular weight of 214.31 . The IUPAC name for this compound is tert-butyl ((3S,6R)-6-methylpiperidin-3-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Interplay of Strong and Weak Hydrogen Bonds

Two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, were synthesized and structurally characterized. These compounds exhibit an intricate network of hydrogen bonds, assembling molecules into a three-dimensional architecture. Such structures underscore the significance of hydrogen bonding in crystal engineering and materials science, providing insights into designing novel materials with desired properties (Das et al., 2016).

Chemoselective Transformation

The N-tert-butyldimethylsilyloxycarbonyl group, a variant of the tert-butyl carbamate, demonstrates the chemoselective transformation of amino protecting groups. This study reveals the versatility of tert-butyl carbamates in organic synthesis, particularly in the protection and deprotection of amino groups, which is crucial for peptide synthesis and modifications (Sakaitani & Ohfune, 1990).

Synthesis of Spirocyclopropanated Analogues

tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to synthesize spirocyclopropanated analogues of insecticides, showcasing the compound's role in creating structurally complex molecules. This research highlights the utility of tert-butyl carbamates in developing novel compounds with potential applications in agriculture and pest control (Brackmann et al., 2005).

Radical Oxidation and Synthesis of Imides

tert-Butylperoxyiodane oxidation of amides, including tert-butyl carbamates, leads to the formation of imides or tert-butylperoxyamide acetals. This study presents a novel pathway for the oxidation of tert-butyl carbamates, expanding their utility in synthetic organic chemistry and the development of new materials (Ochiai et al., 1999).

properties

IUPAC Name

tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBHCRWGGSRBE-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate

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